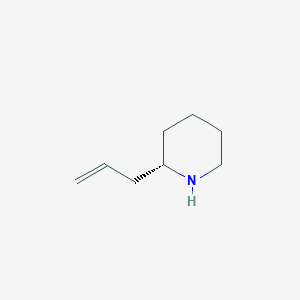
Piperidine, 2-(2-propenyl)-, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 2-(2-propenyl)-, (S)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as S-(-)-2-(Allyl)piperidine and has a molecular formula of C8H15N. It is a colorless liquid with a slightly sweet odor and is soluble in water and alcohol. The purpose of
Wirkmechanismus
The mechanism of action of Piperidine, 2-(2-propenyl)-, (S)-(9CI) is not well understood. However, it is believed to act by inhibiting the growth of microorganisms and insects by disrupting their cellular processes. It may also act by binding to specific receptors in the body and modulating their activity.
Biochemische Und Physiologische Effekte
Piperidine, 2-(2-propenyl)-, (S)-(9CI) has been shown to have various biochemical and physiological effects. It has been found to exhibit antifungal activity against various strains of fungi. It has also been shown to have insecticidal activity against various species of insects. In addition, this compound has been investigated for its potential use in the treatment of cancer and as a chiral auxiliary in organic chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Piperidine, 2-(2-propenyl)-, (S)-(9CI) in lab experiments include its relatively simple synthesis method, its potential use in the synthesis of pharmaceuticals, and its antimicrobial and insecticidal properties. However, the limitations of using this compound in lab experiments include its potential toxicity and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Piperidine, 2-(2-propenyl)-, (S)-(9CI). One direction is to investigate its potential use as a chiral auxiliary in organic chemistry. Another direction is to study its potential use in the treatment of cancer. Additionally, further research is needed to understand its mechanism of action and to develop safer and more effective derivatives of this compound.
Synthesemethoden
The synthesis of Piperidine, 2-(2-propenyl)-, (S)-(9CI) involves the reaction of allylamine with piperidine in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in good yield. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Piperidine, 2-(2-propenyl)-, (S)-(9CI) has potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and insecticidal properties. This compound has also been investigated for its potential use in the synthesis of pharmaceuticals and as a chiral auxiliary in organic chemistry.
Eigenschaften
CAS-Nummer |
133294-33-4 |
|---|---|
Produktname |
Piperidine, 2-(2-propenyl)-, (S)-(9CI) |
Molekularformel |
C8H15N |
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(2S)-2-prop-2-enylpiperidine |
InChI |
InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2,8-9H,1,3-7H2/t8-/m1/s1 |
InChI-Schlüssel |
ILOLJAYGPOJDHT-MRVPVSSYSA-N |
Isomerische SMILES |
C=CC[C@@H]1CCCCN1 |
SMILES |
C=CCC1CCCCN1 |
Kanonische SMILES |
C=CCC1CCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



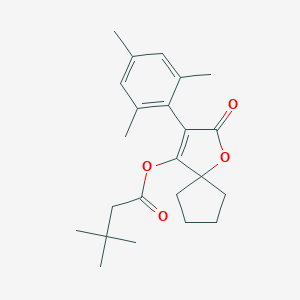
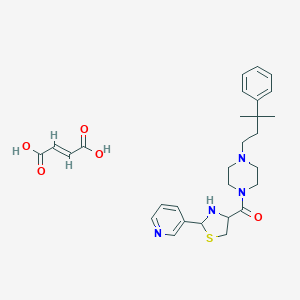
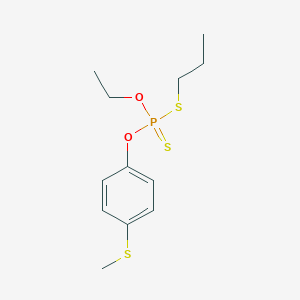
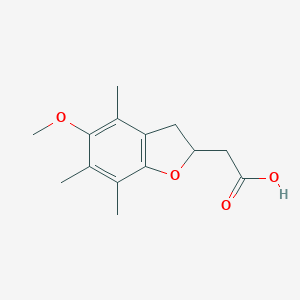
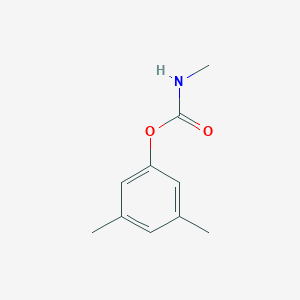
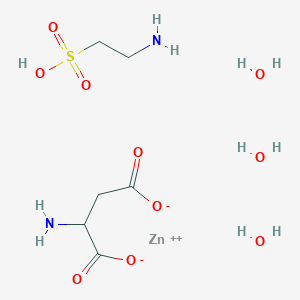
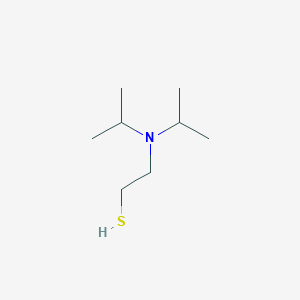
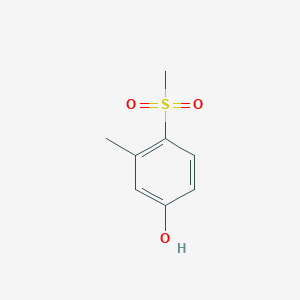
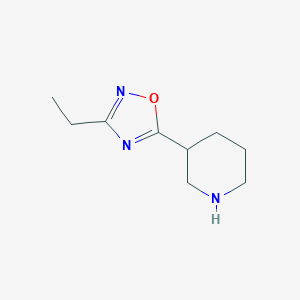
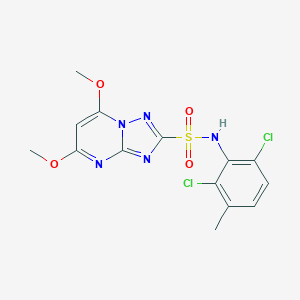
![6,7,8,9-Tetrahydro-pyrido[1,2,A]indole-7-methanol acetate](/img/structure/B166757.png)
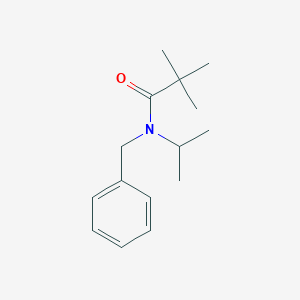
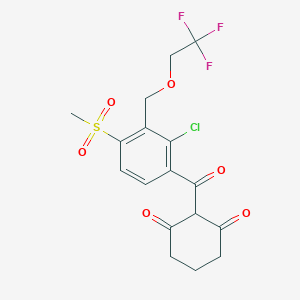
![3-Oxa-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B166761.png)